molecular formula C8H15BrO2 B8423039 1-Bromo-2-(tetrahydropyran-2-yl)oxypropane

1-Bromo-2-(tetrahydropyran-2-yl)oxypropane

Cat. No. B8423039
M. Wt: 223.11 g/mol
InChI Key: RQXIOIGOHVKOEW-UHFFFAOYSA-N
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Description

1-Bromo-2-(tetrahydropyran-2-yl)oxypropane is a useful research compound. Its molecular formula is C8H15BrO2 and its molecular weight is 223.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-(tetrahydropyran-2-yl)oxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(tetrahydropyran-2-yl)oxypropane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

2-(1-bromopropan-2-yloxy)oxane

InChI

InChI=1S/C8H15BrO2/c1-7(6-9)11-8-4-2-3-5-10-8/h7-8H,2-6H2,1H3

InChI Key

RQXIOIGOHVKOEW-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)OC1CCCCO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.0 ml of 1-bromo-2-propanol was dissolved in 40 ml of dry dichloromethane, and 7.6 ml of 2,3-dihydropyran and 237 mg of dry p-toluenesulfonic acid were added thereto. The mixture was reacted at room temperature for 5 hours and then diluted by an addition of 250 ml of chloroform. The mixture was washed sequentially with a 4% sodium hydrogencarbonate aqueous solution and a saturated sodium chloride aqueous solution. Then, the chloroform layer was dried over anhydrous magnesium sulfate. After filtering the inorganic salt off, the filtrate was concentrated under reduced pressure to obtain a brown syrup. This syrup was purified by silica gel flash column chromatography (130 g of Wacogel C-300 and eluted with hexane/ethyl acetate (15/1). The eluate containing the desired product was collected and concentrated under reduced pressure to obtain 11.3 g of 1-bromo-2-(tetrahydropyran-2-yl)oxypropane as a colorless transparent volatile syrup.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
237 mg
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-bromopropan-2-ol (1.25 g, 9.0 mmol) and 3,4-dihydro-2H-pyran (2.04 ml, 22.5 mmol) in dichloromethane (50 ml) at 0° C. was added p-toluenesulfonic acid monohydrate (85 mg, 0.45 mmol). The reaction mixture was stirred at 0° C. for 15 min then warmed to room temperature and stirred for 2 h. The reaction was diluted with EtOAc and washed with water, sat NaHCO3, and brine then dried over MgSO4 and concentrated to afford 2-(2-bromo-1-methyl-ethoxy)-tetrahydro-2H-pyran as a light brown oil which was used without further purification.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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